(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

Catalog No.
S731010
CAS No.
862499-50-1
M.F
C22H30O
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimet...

CAS Number

862499-50-1

Product Name

(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

IUPAC Name

(1S,4S,8S)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m0/s1

InChI Key

ACWLDJOHMGJACE-BDTNDASRSA-N

SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3

Canonical SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3

Isomeric SMILES

CC(C)CC1=C[C@H]2C(=C[C@@]1(C[C@]2(C)OC)C)CC3=CC=CC=C3

Description

(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene, an enantiopure diene ligand developed by Carreira, is most commonly used in asymmetric catalysis. It is generally prepared from commercially available (R)-carvone.

(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene is a bicyclic compound known for its unique structure and applications in organic synthesis. This compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and stability. It is characterized by the presence of a benzyl group, an isobutyl group, and a methoxy group, making it a versatile ligand in various

Properties of (1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

  • Chirality: The molecule has three stereocenters, designated by the (S) configuration, making it a chiral molecule. Source: Sigma-Aldrich:
  • Structure: The molecule is a bicyclic compound with a diene functional group (two double bonds) and several other substituents, including a benzyl group, an isobutyl group, a methoxy group, and two methyl groups. Source: Sigma-Aldrich:

This compound acts primarily as a ligand in transition metal-catalyzed reactions, particularly in asymmetric synthesis. It is known to facilitate various transformations such as:

  • Hydroformylation: Enhancing the formation of aldehydes from alkenes.
  • Cross-coupling reactions: Serving as a stabilizing agent for metal complexes.
  • Diels-Alder reactions: Acting as a dienophile due to its diene character.

The unique stereochemistry of (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene allows for selective reactivity that can be exploited in synthetic pathways .

Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for:

  • Anticancer properties: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial activity: Some derivatives of this compound have shown efficacy against certain bacterial strains.

The synthesis of (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene typically involves several key steps:

  • Formation of the bicyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
  • Functionalization: Introducing the benzyl and isobutyl groups through alkylation reactions.
  • Methoxylation: The methoxy group can be added using methylating agents under controlled conditions to ensure stereochemical integrity.

The process often requires careful optimization to achieve high yields and purity levels .

The primary applications of (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene include:

  • Catalysis: As a ligand in metal-catalyzed reactions for organic synthesis.
  • Pharmaceutical development: As a lead compound for designing new drugs with improved efficacy and selectivity.
  • Material science: In the development of novel materials due to its unique structural properties.

Its versatility makes it valuable across multiple fields of research and industry .

Interaction studies involving (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene focus on its role as a ligand in coordination chemistry. These studies often explore:

  • Binding affinities with various transition metals.
  • Stability of metal-ligand complexes under different conditions.
  • Reactivity patterns in catalytic cycles.

Such investigations are crucial for understanding how this compound can be effectively utilized in synthetic applications .

Several compounds share structural similarities with (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene. Here are a few notable examples:

Compound NameStructureUnique Features
(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-dieneSimilar bicyclic structureDifferent stereochemistry leading to varied reactivity
5-BenzylcyclohexeneLess rigid structureLacks bicyclic framework; more flexible
3-Methylbicyclo[3.3.0]octa-3,6-dieneDifferent bicyclic structureDifferent substitution pattern affecting reactivity

These compounds highlight the unique stereochemical configuration and functional groups present in (1S,4S,8S)-5-benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene that contribute to its distinct properties and applications in synthetic chemistry .

XLogP3

5.1

Wikipedia

(1S,4S,8S)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

Dates

Modify: 2024-04-14

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